REACTION_CXSMILES
|
C(OC([C:6]1[CH2:7][C:8](=[O:22])[NH:9][C:10]2[CH:17]=[C:16]([O:18][CH3:19])[C:15]([O:20][CH3:21])=[CH:14][C:11]=2[C:12]=1[OH:13])=O)C.O>CS(C)=O>[CH3:21][O:20][C:15]1[C:16]([O:18][CH3:19])=[CH:17][C:10]2[NH:9][C:8](=[O:22])[CH2:7][CH2:6][C:12](=[O:13])[C:11]=2[CH:14]=1
|
Name
|
2,3-dihydro-7,8-dimethoxy-5-hydroxy-2-oxo-1H-[1]-benzazepine-4-carboxylic acid ethyl ester
|
Quantity
|
0.614 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1CC(NC2=C(C1O)C=C(C(=C2)OC)OC)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for a total of 6 hours at 150° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 20° C.
|
Type
|
WAIT
|
Details
|
to stand overnight at 4° C
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered off
|
Type
|
WASH
|
Details
|
washed with water and hexanes
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=CC2=C(C(CCC(N2)=O)=O)C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.325 g | |
YIELD: PERCENTYIELD | 67.7% | |
YIELD: CALCULATEDPERCENTYIELD | 72.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |